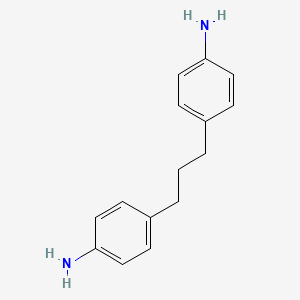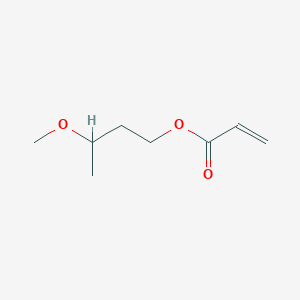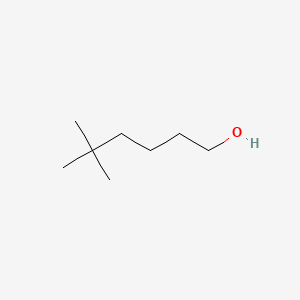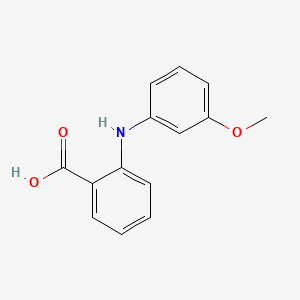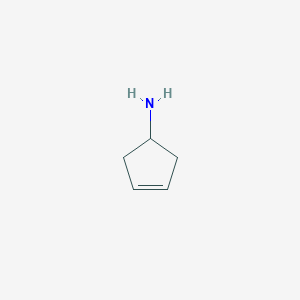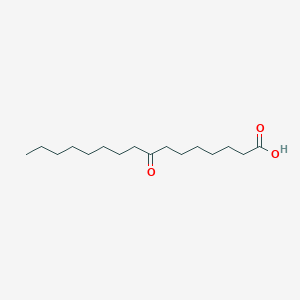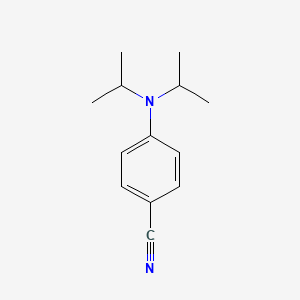
4-(Diisopropylamino)benzonitrile
説明
4-(Diisopropylamino)benzonitrile is a chemical compound with the formula C13H18N2. It has a molecular weight of 202.30 g/mol .
Synthesis Analysis
N,N-Diisopropylaniline is used for the synthesis of 4-diisopropylamino benzonitrile . More detailed information about the synthesis process might be available in specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure of 4-(Diisopropylamino)benzonitrile contains a total of 33 bonds. These include 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 nitrile (aromatic) .Chemical Reactions Analysis
In a study, dual fluorescence and fast intramolecular charge transfer (ICT) were observed with 4-(diisopropylamino)benzonitrile in alkane solvents . The rate constant k a for the reaction from the locally excited (LE) to the ICT state has a value of 3.4=1011 sy1 in n-hexane at 258C, with an activation energy E a of 6 kJ moly1 .Physical And Chemical Properties Analysis
4-(Diisopropylamino)benzonitrile is a neat compound with a molecular weight of 202.295 . More detailed physical and chemical properties might be available in specialized chemical literature or databases.科学的研究の応用
Structural Analysis in Photoexcited States
4-(Diisopropylamino)benzonitrile (DIABN) has been extensively studied for its structural changes in photoexcited states. Techert and Zachariasse (2004) employed time-resolved X-ray diffraction to determine the molecular structure of photoexcited crystalline DIABN, observing significant changes in the torsional angle of the diisopropylamino group in the excited state (Techert & Zachariasse, 2004).
Fluorescence Studies
The fluorescence properties of DIABN have been a subject of several studies. Zachariasse et al. (2018) found that single crystals of DIABN exhibit dual fluorescence, with significant changes at different temperatures, particularly notable below 60 K (Zachariasse et al., 2018). Additionally, Daum et al. (2001) compared fluorescence excitation spectra of DIABN and related compounds in various phases, noting the presence of efficient non-radiative decay channels (Daum et al., 2001).
Charge Transfer Investigations
Studies have also focused on the intramolecular charge transfer (ICT) properties of DIABN. Demeter et al. (2000) observed dual fluorescence and fast ICT in DIABN in alkane solvents, providing insights into the reaction mechanisms and energy dynamics involved in these processes (Demeter et al., 2000).
Computational Modelling
Time-dependent density-functional theory (TDDFT) has been used to investigate the fluorescence behavior of DIABN. Jamorski and Casida (2004) employed TDDFT to study the dual fluorescence activity and the formation of charge-transfer excited states, contributing to the understanding of the electronic properties of DIABN (Jamorski & Casida, 2004).
Corrosion Inhibition Studies
Benzonitrile derivatives, including DIABN, have been explored for their potential as corrosion inhibitors. Chaouiki et al. (2018) synthesized and evaluated such derivatives for mild steel corrosion inhibition, combining experimental and computational methods to understand the molecular interactions involved (Chaouiki et al., 2018).
特性
IUPAC Name |
4-[di(propan-2-yl)amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFWUDXARNEXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376721 | |
| Record name | 4-(DIISOPROPYLAMINO)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diisopropylamino)benzonitrile | |
CAS RN |
282118-97-2 | |
| Record name | 4-(DIISOPROPYLAMINO)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes DIABN's fluorescence unique compared to similar molecules?
A1: Unlike its close relative 4-(dimethylamino)benzonitrile (DMABN), which only exhibits locally excited (LE) state emission, DIABN displays dual fluorescence. At room temperature, both LE and intramolecular charge transfer (ICT) state emissions are observed. [, ] This dual fluorescence makes DIABN a fascinating subject for studying the dynamics of excited states and intramolecular charge transfer processes.
Q2: How does temperature affect DIABN's fluorescence?
A2: Interestingly, the ICT fluorescence of DIABN crystals diminishes with decreasing temperature and disappears entirely below 60 K, leaving only LE emission. [] This suggests an energy barrier associated with the LE to ICT transition. Researchers have determined an activation energy (Ea) of ~4 kJ/mol for this transition. []
Q3: What is the structural basis for this temperature-dependent fluorescence behavior?
A3: The diisopropylamino group in DIABN plays a crucial role. While not undergoing full rotation, changes in its conformation relative to the benzonitrile moiety are believed to contribute to the LE to ICT transition and the observed activation energy. [] Time-resolved X-ray diffraction studies revealed a decrease in the torsional angle between the diisopropylamino group and the phenyl ring from 14 degrees in the ground state to 10 degrees in the ICT state. [] This suggests that subtle conformational changes, rather than a complete twist, influence the ICT process in DIABN.
Q4: Does the surrounding environment affect DIABN's fluorescence?
A4: Yes, while DIABN exhibits dual fluorescence in both crystalline form and alkane solvents, the specific emission characteristics can differ depending on the environment. [, ] This highlights the importance of considering environmental factors when studying the photophysical properties of DIABN.
Q5: How does the molecular structure of DIABN compare to similar compounds, and how does this relate to their fluorescence?
A5: Comparing the crystal structures of DIABN, DMABN, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), and 1-methyl-6-cyano-1,2,3,4-tetrahydroquinoline (NMC6) reveals key differences. [] While DIABN and NTC6 exhibit dual fluorescence in the gas phase, DMABN and NMC6 only show LE emission. [] This suggests that specific structural features, such as the bulky diisopropylamino group in DIABN, are crucial for promoting the formation of the ICT state.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)
